

# electrophilic nitration of 2-amino-5-bromopyridine protocol

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## Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296

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An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-Bromopyridine

## Introduction

The electrophilic nitration of 2-amino-5-bromopyridine is a fundamental reaction in organic synthesis, yielding **2-amino-5-bromo-3-nitropyridine**. This product is a crucial building block and key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.<sup>[1][2]</sup> The reaction involves the introduction of a nitro group (-NO<sub>2</sub>) onto the pyridine ring, a process facilitated by the activating effect of the amino group. The bromine atom at the 5-position serves to block this site, directing the nitration regioselectively to the 3-position.<sup>[3][4]</sup> The most common method employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to ensure high yield and purity.<sup>[1]</sup>

## Reaction Mechanism and Signaling Pathway

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO<sub>2</sub><sup>+</sup>). The electron-rich pyridine ring, activated by the amino group, then attacks the nitronium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the final nitrated product.

Caption: Electrophilic nitration of 2-amino-5-bromopyridine pathway.

## Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of **2-amino-5-bromo-3-nitropyridine**.

Parameter	Value	Reference
Starting Material	2-Amino-5-bromopyridine	<a href="#">[5]</a> <a href="#">[6]</a>
Product	2-Amino-5-bromo-3-nitropyridine	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[7]</a>
Molecular Weight	218.01 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Reported Yield	71% - 85%	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	204 - 208 °C (crude)	<a href="#">[1]</a> <a href="#">[6]</a>
210 °C (recrystallized)	<a href="#">[6]</a>	
Appearance	Yellow to light-brown powder	<a href="#">[1]</a>
Purity (Assay)	>98%	<a href="#">[1]</a>

## Experimental Protocols

Two common protocols are detailed below, differing slightly in reaction time and temperature profiles.

### Protocol 1: Overnight Reaction at Room Temperature

This is the most frequently cited method, involving a prolonged stir at ambient temperature.

Materials:

- 2-Amino-5-bromopyridine
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- 10% Aqueous Sodium Hydroxide (NaOH)

- Crushed Ice
- Deionized Water

#### Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.[5]
- **Substrate Addition:** Slowly and portion-wise, add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature is maintained between 0-5 °C.[2][5]
- **Nitrating Agent Addition:** While vigorously stirring, slowly add concentrated nitric acid (1.2 eq) dropwise. The rate of addition must be controlled to keep the temperature from exceeding 5 °C.[5]
- **Initial Reaction:** Once the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.[2][5]
- **Main Reaction:** Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.[2][5]
- **Quenching:** Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[5]
- **Neutralization:** Cool the resulting solution in an ice bath and slowly neutralize by adding 10% aqueous sodium hydroxide solution until the pH reaches 7-8. A yellow precipitate will form.[2][5]
- **Isolation:** Collect the precipitate by vacuum filtration.[5]
- **Washing:** Wash the solid thoroughly with cold water until the washings are free of sulfate.[6]
- **Drying:** Dry the product in a vacuum oven at 60 °C overnight to yield high-purity **2-amino-5-bromo-3-nitropyridine**.[5]

## Protocol 2: Accelerated Reaction with Heating

This protocol, adapted from Organic Syntheses, utilizes a short period of heating to drive the reaction to completion more quickly.

Materials:

- 2-Amino-5-bromopyridine (0.5 mole, 86.5 g)
- Concentrated Sulfuric Acid (sp. gr. 1.84, 500 mL)
- 95% Nitric Acid (0.57 mole, 26 mL)
- 40% Sodium Hydroxide Solution (~1350 mL)
- Ice

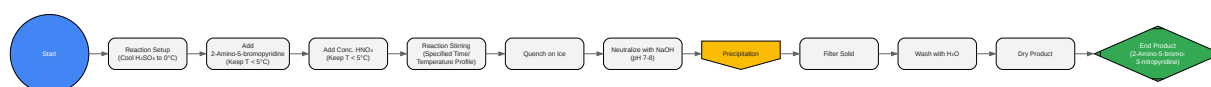
Procedure:

- Reaction Setup: Charge a 1-liter three-necked flask, equipped with a mechanical stirrer and thermometer, with concentrated sulfuric acid and cool in an ice bath.[6]
- Substrate Addition: Add 2-amino-5-bromopyridine at a rate that keeps the temperature below 5 °C.[6]
- Nitrating Agent Addition: Add 95% nitric acid dropwise with stirring at 0 °C.[6]
- Stirring Profile:
  - Stir at 0 °C for 1 hour.[6]
  - Allow the mixture to warm to room temperature and stir for 1 hour.[6]
  - Heat the mixture and stir at 50–60 °C for 1 hour.[6]
- Quenching: Cool the flask and pour the contents onto 5 L of ice.[6]
- Neutralization: Neutralize the solution with 40% sodium hydroxide solution.[6]
- Isolation & Washing: Collect the yellow precipitate by filtration and wash with water until the washings are sulfate-free.[6]

- Drying: Dry the product at room temperature to a constant weight. The resulting **2-amino-5-bromo-3-nitropyridine** is typically pure enough for subsequent steps.[6] For higher purity, recrystallization from ethyl methyl ketone can be performed.[6]

## Experimental Workflow Visualization

The general workflow for the electrophilic nitration of 2-amino-5-bromopyridine is depicted below.



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